molecular formula C11H14N2O3S B1468677 1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1490021-41-4

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B1468677
CAS RN: 1490021-41-4
M. Wt: 254.31 g/mol
InChI Key: YSJWIEBOOXMMMK-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . It is a highly functionalized and biased thiazole used for drug discovery . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to create bioactive molecules with target selectivity . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Chemical Synthesis and Reactivity

One fundamental area of application is in the synthesis of complex organic molecules. Compounds like "1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid" often serve as building blocks or intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. Their utility lies in the diverse reactivity of the carboxylic acid and pyrrolidine moieties, which can undergo various chemical transformations to yield a wide array of derivatives with potential biological activities. For example, pyrrolidine rings are pivotal in drug discovery due to their presence in numerous biologically active compounds, offering stereochemical richness and 3D complexity to molecular frameworks, which is crucial for interacting with biological targets (Petri et al., 2021).

Biological and Medicinal Applications

The incorporation of 1,3,4-oxadiazoles, to which the thiazole moiety is structurally related, into pharmaceuticals highlights the potential of such structures in developing new therapies. These heterocyclic compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them valuable scaffolds in medicinal chemistry research (Verma et al., 2019).

Advanced Materials and Sensors

Compounds containing thiazole and pyrrolidine units have also found applications in materials science, particularly in the development of organic electronic devices and sensors. Their electronic properties can be fine-tuned through chemical modifications, allowing for the creation of materials with specific photophysical characteristics suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and chemical sensors. For instance, heterocyclic compounds, including those with thiazole units, play a crucial role in designing optical sensors due to their ability to form complexes with metals and undergo various electronic transitions (Jindal & Kaur, 2021).

Mechanism of Action

Safety and Hazards

The safety data sheet for pyrrolidine-3-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound modulates the expression of genes related to these pathways, leading to altered cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory cytokines, thereby reducing inflammation in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it exerts its biological effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-6-9(17-7(2)12-6)10(14)13-4-3-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJWIEBOOXMMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
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1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
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1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid
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1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

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